3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide typically involves the bromination of 1-ethyl-1H-pyrazole-4-carboxamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce oxides or de-brominated pyrazoles .
Scientific Research Applications
3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1-methyl-1H-pyrazole-4-carboxamide
- 3,5-Dichloro-1-ethyl-1H-pyrazole-4-carboxamide
- 3,5-Dibromo-1-phenyl-1H-pyrazole-4-carboxamide
Uniqueness
3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific bromine substitutions, which enhance its reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C6H7Br2N3O |
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Molecular Weight |
296.95 g/mol |
IUPAC Name |
3,5-dibromo-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C6H7Br2N3O/c1-2-11-5(8)3(6(9)12)4(7)10-11/h2H2,1H3,(H2,9,12) |
InChI Key |
MJCDAWAAGKDRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)Br)C(=O)N)Br |
Origin of Product |
United States |
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